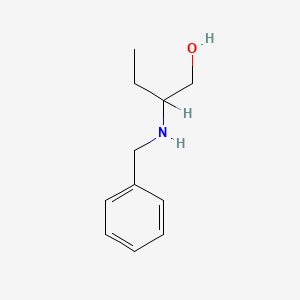

2-(Benzylamino)butan-1-ol

Übersicht

Beschreibung

2-(Benzylamino)butan-1-ol is a chiral amino alcohol derivative. It is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile compound in organic synthesis. This compound is often used as a resolving agent for the preparation of optically active cyclopropanecarboxylic acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Benzylamino)butan-1-ol can be synthesized from its Schiff base by catalytic hydrogenation over palladium on carbon. The reaction can be carried out in various solvents such as toluene, methanol, hexane, dichloromethane, tetrahydrofuran, and ethyl acetate, under mild conditions (room temperature and atmospheric pressure) .

Industrial Production Methods: The industrial production of this compound typically involves the same catalytic hydrogenation process, optimized for large-scale production. The preparation of the Schiff base, a key intermediate, is also optimized to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Benzylamino)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-(Benzylamino)butan-1-ol is an organic compound with the molecular formula . It contains a chiral center, classifying it as a chiral amine, and its structure includes a butanol backbone with a benzylamino group attached to the second carbon. Research suggests that this compound has applications in pharmaceuticals and organic synthesis, serving as an intermediate in various processes.

Scientific Research Applications

(R)-2-(benzylamino)butan-1-ol

- Asymmetric Synthesis The chiral center in (R)-2-(benzylamino)butan-1-ol makes it a candidate for asymmetric synthesis. Chiral molecules can influence the stereochemistry of products in chemical reactions, and (R)-2-(benzylamino)butan-1-ol can be used as a reagent or catalyst to control the stereochemistry of new molecules.

- Medicinal Chemistry The combination of a benzylamino group and an alcohol functionality in (R)-2-(benzylamino)butan-1-ol presents possibilities for medicinal chemistry research. These functional groups are found in bioactive molecules, and researchers may investigate (R)-2-(benzylamino)butan-1-ol or its derivatives for potential biological activity, such as enzyme inhibition or receptor binding.

- Material Science The presence of both a hydrophobic (water-fearing) and a hydrophilic (water-loving) group in (R)-2-(benzylamino)butan-1-ol suggests potential applications in material science. Such molecules can act as surfactants or self-assemble to form interesting structures, and researchers may explore using (R)-2-(benzylamino)butan-1-ol in the development of new materials with specific properties.

- Interactions with Biological Systems Studies on (R)-2-(benzylamino)butan-1-ol have focused on its interactions with biological systems. Its role as a chiral amine allows it to participate in asymmetric synthesis, which is crucial for developing enantiomerically pure pharmaceuticals. Additionally, its interaction with enzymes and receptors is an area of ongoing research, particularly regarding its potential therapeutic effects.

(S)-(+)-2-(N-benzylamino)butan-1-ol

- (S)-(+)-2-(N-benzylamino)butan-1-ol (BAB) can be synthesized from its Schiff base by catalytic hydrogenation .

- BAB proved to be an efficient resolving agent in the optical resolution of practically important cyclopropanecarboxylic acids, such as cis- and trans-permethric .

- 2-(N-benzylidineamino)butan-1-ol was converted to 2-(N-benzylamino)butan-1-ol with 68% yield, over 5% Pd/C, in ethanol, under 3.5 bar hydrogen pressure and at room temperature . Similarly, (R)-(–)-2-(N-benzylidineamino)butan-1-ol was hydrogenated to (R)-(–)-2-(N-benzylamino)butan-1-ol with 77% yield, over 5% palladium on carbon, in ethyl acetate, under 1 bar hydrogen pressure, at room temperature, while in iso- .

- Applying 10% Pd/C catalyst, at 0.02 catalyst/substrate ratio, in toulene, at room temperature and atmospheric pressure BAB was isolated with high purity (97%), isolated yield (93%) and selectivity (90%) . In this form it can be used as a resolving agent .

- The reduction took place with neat complete conversion and resulted in extremely pure (S)-(+)-2-(N-benzylamino)butan-1-ol (99.5%), but with lower isolated yield (72%) .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

2-Benzylaminoethanol: Similar structure but with a shorter carbon chain.

2-(Benzylamino)-2-methylpropan-1-ol: Similar structure with a methyl group substitution.

Uniqueness: 2-(Benzylamino)butan-1-ol is unique due to its specific chiral center and the combination of amino and hydroxyl groups, which provide distinct reactivity and interaction profiles compared to its analogs .

Biologische Aktivität

2-(Benzylamino)butan-1-ol is an organic compound with significant biological activity that has attracted attention in pharmacological and medicinal chemistry research. This compound is characterized by its structural features, which include a benzylamino group and a butanol moiety, influencing its interaction with biological systems.

Chemical Structure

The molecular formula of this compound is C_{11}H_{15}N, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. Research indicates that it may act as a selective inhibitor or modulator, impacting pathways related to neurotransmission and cellular signaling.

Antidepressant Effects

Studies have demonstrated that this compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic and noradrenergic neurotransmission, contributing to its mood-elevating properties.

Case Study:

In a controlled study involving rodents, administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test and the tail suspension test indicated a marked improvement in mood-related outcomes.

Neuroprotective Properties

Research has also highlighted the neuroprotective potential of this compound. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting a role in protecting against neurodegenerative diseases.

Research Findings:

A study investigating the effects of this compound on cultured neuronal cells showed a decrease in markers of oxidative stress when treated with the compound. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution properties, with studies showing that it crosses the blood-brain barrier effectively. This characteristic is crucial for its potential use in treating central nervous system disorders.

Toxicity and Safety Profile

Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its long-term effects and potential toxicity.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C_{11}H_{15}N |

| Molecular Weight | 175.25 g/mol |

| Solubility | Soluble in ethanol and water |

| Biological Activity | Antidepressant, neuroprotective |

| Toxicity | Low at therapeutic doses |

Eigenschaften

IUPAC Name |

2-(benzylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFBTQBTIYCCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.